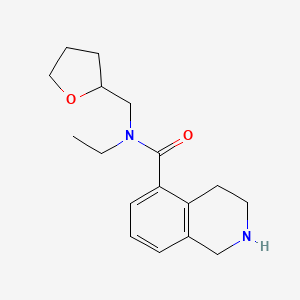![molecular formula C14H16N4S B6631699 4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile, commonly known as DT-010, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyridine derivatives and has been studied extensively for its biological activities.
作用机制
DT-010 exerts its biological activities through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. It also modulates several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, DT-010 has been shown to interact with several receptors, including the nicotinic acetylcholine receptor and the NMDA receptor.
Biochemical and physiological effects:
DT-010 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It also inhibits the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6. Additionally, DT-010 has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
DT-010 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its biological activities and has been shown to have potential therapeutic applications. However, DT-010 also has some limitations for laboratory experiments. It is a relatively new compound and its biological activities are not fully understood. Additionally, the synthesis process is multi-step and may be challenging for some laboratories.
未来方向
There are several future directions for research on DT-010. One area of research is to further elucidate the mechanism of action of DT-010. This will help to better understand its biological activities and potential therapeutic applications. Another area of research is to study the pharmacokinetics and pharmacodynamics of DT-010 in animal models and humans. This will help to determine the optimal dosage and administration route for potential therapeutic applications. Additionally, further research is needed to determine the safety and toxicity profile of DT-010. This will be important for potential clinical trials and eventual approval for human use.
合成方法
DT-010 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-bromo-4,6-dimethylpyridine with sodium thiomethoxide to form 2-methylthio-4,6-dimethylpyridine. The second step involves the reaction of this intermediate with 2-bromo-1,3-thiazole to form 2-(2-bromo-1,3-thiazol-2-yl)propyl-2-methylthio-4,6-dimethylpyridine. The final step involves the reaction of this intermediate with sodium cyanide to form DT-010.
科学研究应用
DT-010 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, DT-010 has been shown to inhibit the formation of amyloid-beta plaques, which are believed to be a major contributor to the disease. In Parkinson's disease, DT-010 has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
属性
IUPAC Name |
4,6-dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-9-6-11(3)18-13(12(9)7-15)17-8-10(2)14-16-4-5-19-14/h4-6,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLVUXFCRRBJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCC(C)C2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)



![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)
![2-[(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]acetic acid](/img/structure/B6631686.png)
![3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)
![4-[2-(1,3-Thiazol-2-yl)propylamino]benzonitrile](/img/structure/B6631704.png)

